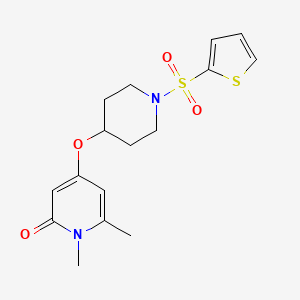
1,6-dimethyl-4-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-dimethyl-4-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one, also known as DT-061, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. DT-061 is a small molecule that belongs to the class of pyridinones and has been shown to have a unique mechanism of action.
科学的研究の応用
Insecticidal Activities
Research into pyridine derivatives, including structures similar to 1,6-dimethyl-4-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one, has shown promising insecticidal activities. For instance, certain pyridine derivatives were found to possess moderate to strong aphidicidal activities, with one compound displaying approximately four times the insecticidal activity of acetamiprid against cowpea aphid (Bakhite et al., 2014).
Antimicrobial and Antifungal Applications
Synthetic efforts have also been directed towards creating pyridine and thiophene derivatives with significant biological activities. A series of 1,3,4-oxadiazole bearing compounds, including those with piperidin-1-ylsulfonyl groups, were synthesized and evaluated for their butyrylcholinesterase inhibitory activity and potential antimicrobial properties. These compounds were found to interact with amino acid residues crucial for binding in the human butyrylcholinesterase protein, indicating potential for treating diseases associated with cholinesterase inhibition (Khalid et al., 2016).
Herbicidal and Fungicidal Applications
Novel O,O-dimethyl 1-(substituted phenoxyacetoxy)-1-(pyridin-2-yl or thien-2-yl)methylphosphonates were synthesized and demonstrated moderate to good herbicidal and fungicidal activities. Some compounds exhibited high inhibition rates against various plants and fungal species at certain concentrations, highlighting their potential in agricultural applications (Wang et al., 2015).
Cytotoxicity and Matrix Metalloproteinase Inhibition
Research into pyridine and thiophene derivatives also extends to the evaluation of their cytotoxicity and ability to inhibit matrix metalloproteinases, enzymes implicated in cancer progression. Certain synthesized compounds demonstrated specific cytotoxic effects against cancer cell lines and inhibited matrix metalloproteinases, suggesting potential therapeutic applications in cancer treatment (Ignatovich et al., 2015).
特性
IUPAC Name |
1,6-dimethyl-4-(1-thiophen-2-ylsulfonylpiperidin-4-yl)oxypyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S2/c1-12-10-14(11-15(19)17(12)2)22-13-5-7-18(8-6-13)24(20,21)16-4-3-9-23-16/h3-4,9-11,13H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZNECKIXAGRHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-4-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide](/img/structure/B2379515.png)
![2-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2379516.png)
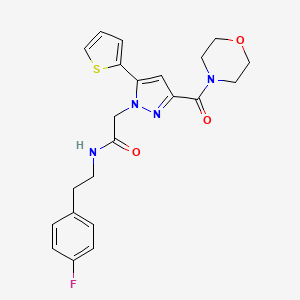

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2379520.png)
![(R)-1-Boc-3-methyl-[1,4]diazepane](/img/structure/B2379523.png)
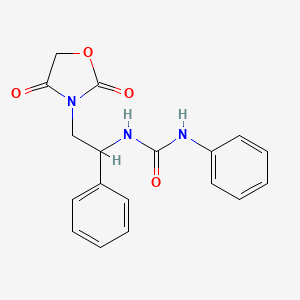
![1-[4-[2-(3-Chlorophenyl)acetyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2379526.png)
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2379531.png)
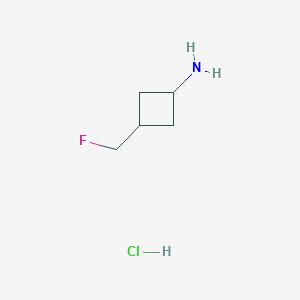
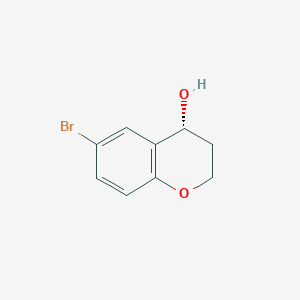
![tert-Butyl N-[(3R,4R,5S)-4-[(tert-butyldimethylsilyl)oxy]-5-methylpiperidin-3-yl]carbamate](/img/structure/B2379535.png)
![3-[3,5-Dimethyl-4-(4-methylphenyl)sulfanylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2379536.png)
